Cas no 16849-87-9 (Ethyl 2-cyano-3-(dimethylamino)acrylate)

エチル2-シアノ-3-(ジメチルアミノ)アクリレートは、反応性の高いアクリレート誘導体であり、有機合成において重要な中間体として利用されます。シアノ基とアミノ基を有するため、求核試薬や求電子試薬との反応性に優れ、多様な変換が可能です。特に、ヘテロ環合成や複素環化合物の構築に有用であり、医薬品や農薬の開発において重要な役割を果たします。高い反応性と安定性を兼ね備えており、実験室規模から工業生産まで幅広く適用可能です。また、結晶性が良好なため精製が容易であり、高純度品の調製にも適しています。

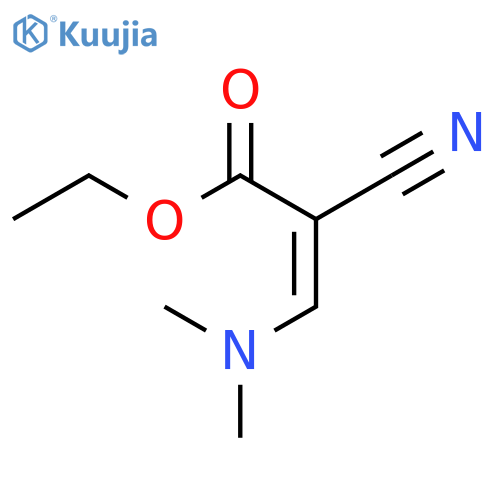

16849-87-9 structure

商品名:Ethyl 2-cyano-3-(dimethylamino)acrylate

Ethyl 2-cyano-3-(dimethylamino)acrylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-cyano-3-(dimethylamino)acrylate

- 2-Cyan-3-dimethylaminoacrylsaeure-ethylester

- 2-ethoxycarbonyl-3-dimethylamino-propenenitrile

- 3-Dimethylamino-2-cyanacrylsaeure-ethylester

- Dimethylaminomethylen-cyan-essigsaeure-aethylester

- ETHYL 2-CYANO-3-DIMETHYLAMINOPROPENOATE

- ethyl 2-cyano-3-N,N-dimethyl amino acrylate

- Ethyl dimethylaminomethylenecyanoacetate

- 2-Cyano-3-(dimethylamino)-acrylic acid ethyl ester

- A915046

- AS-31824

- CS-0199799

- 57338-21-3

- ETHYL 2-CYANO-3-DIMETHYLAMINOACRYLATE

- Ethyl (E)-2-cyano-3-(dimethylamino)acrylate

- ethyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate

- SCHEMBL8952104

- 16849-87-9

- ethyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate

- (E)-Ethyl 2-cyano-3-(dimethylamino)acrylate

- (E)-2-Cyano-3-dimethylamino-acrylic acid ethyl ester

- AKOS024319144

- ethyl (2Z)-2-cyano-3-(dimethylamino)acrylate

-

- インチ: InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3

- InChIKey: RZEPXNTYHXGQOO-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C(=CN(C)C)C#N

計算された属性

- せいみつぶんしりょう: 168.09000

- どういたいしつりょう: 168.09

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.3A^2

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 密度みつど: 1.063

- ゆうかいてん: 76-78°C

- ふってん: 340°Cat760mmHg

- フラッシュポイント: 159.4°C

- 屈折率: 1.473

- PSA: 53.33000

- LogP: 0.51858

Ethyl 2-cyano-3-(dimethylamino)acrylate セキュリティ情報

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26; S36/37/39

- リスク用語:R20/21/22; R36/37/38

Ethyl 2-cyano-3-(dimethylamino)acrylate 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Ethyl 2-cyano-3-(dimethylamino)acrylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E922431-100mg |

Ethyl 2-Cyano-3-(dimethylamino)acrylate |

16849-87-9 | 98% | 100mg |

¥283.50 | 2022-10-10 | |

| TRC | E939825-1g |

Ethyl 2-Cyano-3-(dimethylamino)acrylate |

16849-87-9 | 1g |

$ 115.00 | 2022-06-05 | ||

| Fluorochem | 067159-5g |

Ethyl 2-Cyano-3-(dimethylamino)acrylate |

16849-87-9 | 97% | 5g |

£167.00 | 2022-03-01 | |

| Fluorochem | 067159-1g |

Ethyl 2-Cyano-3-(dimethylamino)acrylate |

16849-87-9 | 97% | 1g |

£58.00 | 2022-03-01 | |

| TRC | E939825-500mg |

Ethyl 2-Cyano-3-(dimethylamino)acrylate |

16849-87-9 | 500mg |

$ 70.00 | 2022-06-05 | ||

| Fluorochem | 067159-10g |

Ethyl 2-Cyano-3-(dimethylamino)acrylate |

16849-87-9 | 97% | 10g |

£280.00 | 2022-03-01 | |

| A2B Chem LLC | AA90643-500mg |

Ethyl (2z)-2-cyano-3-(dimethylamino)acrylate |

16849-87-9 | 96% | 500mg |

$90.00 | 2024-04-20 | |

| TRC | E939825-100mg |

Ethyl 2-Cyano-3-(dimethylamino)acrylate |

16849-87-9 | 100mg |

$ 50.00 | 2022-06-05 | ||

| A2B Chem LLC | AA90643-1g |

Ethyl (2z)-2-cyano-3-(dimethylamino)acrylate |

16849-87-9 | 96% | 1g |

$120.00 | 2024-04-20 |

Ethyl 2-cyano-3-(dimethylamino)acrylate 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

16849-87-9 (Ethyl 2-cyano-3-(dimethylamino)acrylate) 関連製品

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 13769-43-2(potassium metavanadate)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量